molecular formula C12H17NO2 B1219887 4-Hydroxy-4-phenylhexanamide CAS No. 67880-30-2

4-Hydroxy-4-phenylhexanamide

Cat. No.: B1219887
CAS No.: 67880-30-2
M. Wt: 207.27 g/mol
InChI Key: BBCCWJBOCIVAJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-4-phenylhexanamide is a phenyl alcohol amide compound that has garnered attention for its potential anticonvulsant properties. Structurally distinct from known anticonvulsants, it has shown promising results in protecting against epileptogenesis and seizures in animal models .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-4-phenylhexanamide typically involves the reaction of 4-phenylbutan-2-one with hydroxylamine hydrochloride under basic conditions to form the corresponding oxime. This oxime is then reduced to the amide using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an appropriate solvent like tetrahydrofuran (THF) or ethanol .

Industrial Production Methods

This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-4-phenylhexanamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Hydroxy-4-phenylhexanamide has been studied extensively for its anticonvulsant properties. It has shown efficacy in protecting against seizures induced by various agents, including maximal electroshock, pentylenetetrazol, and bicuculline

Mechanism of Action

The anticonvulsant effects of 4-Hydroxy-4-phenylhexanamide are believed to be mediated through its interaction with gamma-aminobutyric acid (GABA) receptors, particularly GABAB receptors. By enhancing GABAergic inhibition, it helps to stabilize neuronal activity and prevent the spread of seizure activity. Additionally, it may modulate ion channels and neurotransmitter release, contributing to its overall anticonvulsant effects .

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-4-phenylbutanamide: Similar structure but shorter carbon chain.

    4-Hydroxy-4-phenylpentanamide: Similar structure but different carbon chain length.

    4-Hydroxy-4-phenylheptanamide: Similar structure but longer carbon chain.

Uniqueness

4-Hydroxy-4-phenylhexanamide stands out due to its specific carbon chain length, which may influence its pharmacokinetic and pharmacodynamic properties. Its unique structure allows for distinct interactions with molecular targets, potentially offering advantages in terms of efficacy and safety compared to other similar compounds .

Properties

CAS No.

67880-30-2

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

4-hydroxy-4-phenylhexanamide

InChI

InChI=1S/C12H17NO2/c1-2-12(15,9-8-11(13)14)10-6-4-3-5-7-10/h3-7,15H,2,8-9H2,1H3,(H2,13,14)

InChI Key

BBCCWJBOCIVAJN-UHFFFAOYSA-N

SMILES

CCC(CCC(=O)N)(C1=CC=CC=C1)O

Canonical SMILES

CCC(CCC(=O)N)(C1=CC=CC=C1)O

76425-98-4

Synonyms

4-HPHM
4-hydroxy,4-phenylcaproamide
4-hydroxy-4-phenylcaproamide
4-hydroxy-4-phenylhexanamide
gamma-hydroxy, gamma-ethyl, gamma-phenyl-butyramide
gamma-hydroxy-gamma-ethyl-gamma-phenylbutyramide
HEPB
HPhCA

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.